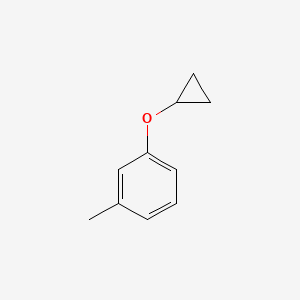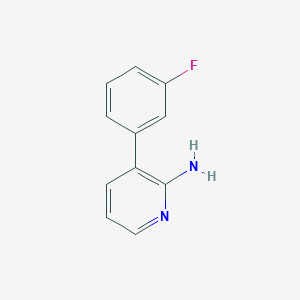![molecular formula C8H17NO B11742387 Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- CAS No. 1273577-57-3](/img/structure/B11742387.png)
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the morpholine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield substituted morpholines . Transition metal catalysis is often employed to achieve stereoselective synthesis .
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of Grignard reagents and reduction reactions in the presence of catalysts like acetic acid or oxalic acid is common . These methods help in removing optical isomers and impurities, thereby improving the stability and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield morpholine N-oxides, while reduction can produce various substituted morpholines .
Applications De Recherche Scientifique
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, including antibiotics and anticancer agents.
Industry: Acts as a corrosion inhibitor, rubber accelerator, and boiler water additive.
Mécanisme D'action
The mechanism of action of morpholine derivatives often involves the inhibition of specific enzymes or receptors. For instance, they can inhibit kinases involved in cytokinesis and cell cycle regulation . The molecular targets and pathways vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, used widely in various applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-Morpholinecarboxaldehyde: Contains an aldehyde group, used in organic synthesis.
Uniqueness
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in the development of stereoselective pharmaceuticals and specialized industrial applications .
Propriétés
Numéro CAS |
1273577-57-3 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(3R)-3-[(2S)-butan-2-yl]morpholine |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
OWGVQPIIJMNYNR-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1COCCN1 |
SMILES canonique |
CCC(C)C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11742304.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742331.png)
amine](/img/structure/B11742341.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11742342.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11742350.png)

![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
![1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole](/img/structure/B11742363.png)

amine](/img/structure/B11742373.png)

![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742388.png)
